molecular formula C15H17ClN2O B2567842 1-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}piperidine CAS No. 343374-67-4

1-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}piperidine

Cat. No.: B2567842
CAS No.: 343374-67-4
M. Wt: 276.76
InChI Key: YLZJTEBBYVIJQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}piperidine is a synthetic compound featuring a piperidine ring linked via a methyl group to a 5-(4-chlorophenyl)-substituted isoxazole moiety. This structure combines the lipophilic 4-chlorophenyl group with the nitrogen-containing heterocycles (piperidine and isoxazole), which are common in bioactive molecules.

Properties

IUPAC Name

5-(4-chlorophenyl)-3-(piperidin-1-ylmethyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O/c16-13-6-4-12(5-7-13)15-10-14(17-19-15)11-18-8-2-1-3-9-18/h4-7,10H,1-3,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZJTEBBYVIJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=NOC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}piperidine typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with a β-keto ester, followed by cyclization.

    Substitution with 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Attachment to Piperidine: The final step involves the reaction of the isoxazole derivative with piperidine under basic conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}piperidine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole hydrochloride (L-741,742 hydrochloride)

  • Structural Differences :
    • Additional 4-methyl group on the isoxazole ring.
    • Piperidine nitrogen substituted with a phenethyl group (vs. a methyl group in the target compound).
  • The methyl group on the isoxazole may stabilize the ring structure, affecting binding affinity to targets like dopamine receptors (implied by its designation as L-741,742, a known dopamine D4 receptor ligand) .
  • Application : Likely used in neurological research due to receptor-specific activity.

5-Substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide Derivatives

  • Structural Differences :
    • Oxadiazole core (vs. isoxazole) with a sulfanyl acetamide side chain.
    • 2-Methoxy-5-chlorophenyl group (vs. 4-chlorophenyl).
  • Functional Impact :
    • Oxadiazole’s electron-deficient nature may enhance interactions with enzymes like acetylcholinesterase (AChE).
    • The sulfanyl group contributes to hydrogen bonding, improving enzyme inhibition (MIC values: 0.17–3.5 µg/mL against bacterial strains) .
  • Application : Antimicrobial and enzyme-inhibition studies.

N-Nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates

  • Structural Differences: Quinolone core (vs. isoxazole-piperidine) with a piperazine ring. Nicotinoyl group enhances solubility and bioavailability.
  • Functional Impact: The fluoro and quinolone groups confer broad-spectrum antibacterial activity (MIC: 0.19–3.5 µg/mL against E. coli and S. aureus). Piperazine improves pharmacokinetics by modulating solubility .
  • Application : Antibacterial agents targeting DNA gyrase.

Natural Piperidine Derivatives from Pepper Root Resin

  • Example : 1-[1-oxo-3(3,4-methylenedioxy-5-methoxyphenyl)-2Z-propenyl]-piperidine.
  • Structural Differences :
    • Complex propenyl and aromatic substituents (vs. synthetic chlorophenyl groups).
  • Functional Impact :
    • Natural derivatives often exhibit multitarget effects (e.g., piperine’s bioavailability-enhancing properties).
    • Polar groups like hydroxyls may reduce lipophilicity compared to synthetic analogs .
  • Application : Natural product research for drug adjuvants or agrochemicals.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity (MIC or IC₅₀) Application Reference
Target Compound Isoxazole-piperidine 4-Chlorophenyl, methyl linker Not reported Research chemical -
L-741,742 hydrochloride Isoxazole-piperidine 4-Methyl isoxazole, phenethyl-piperidine Dopamine D4 receptor modulation Neurological studies
5-Substituted oxadiazole derivatives Oxadiazole 2-Methoxy-5-chlorophenyl, sulfanyl group AChE inhibition (IC₅₀ ~0.2–3.5 µg/mL) Antimicrobial/Enzymes
Nicotinoyl-piperazinyl quinolones Quinolone Fluoro, nicotinoyl, piperazine Antibacterial (MIC 0.19–3.5 µg/mL) Antibacterial agents
Natural piperidine derivatives Piperidine Propenyl, methylenedioxy groups Bioavailability enhancement (e.g., piperine) Natural products

Research Findings and Implications

  • Structural-Activity Relationships (SAR): Chlorophenyl groups enhance target affinity in both synthetic and natural compounds. Heterocyclic cores (isoxazole, oxadiazole, quinolone) dictate enzyme/receptor selectivity.
  • Contradictions: ’s phenethyl group improves CNS penetration, while ’s natural derivatives prioritize polarity for bioavailability. Antibacterial quinolones () vs. AChE-targeting oxadiazoles () highlight scaffold-dependent applications.

Biological Activity

1-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}piperidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug design. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring attached to a 3-isoxazolyl group , which is further substituted with a 4-chlorophenyl group . This specific structure influences its chemical reactivity and biological activity, making it distinct from similar compounds.

The biological activity of this compound primarily involves its interactions with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or activator , modulating the activity of these targets through binding interactions. Key pathways affected include:

  • Signal transduction
  • Metabolic regulation
  • Gene expression modulation

Pharmacological Potential

Research indicates that this compound has potential applications in various therapeutic areas, particularly as a pharmacophore in drug design. Its interactions with biological targets are being studied for implications in treating diseases such as cancer and inflammation.

Case Studies and Research Findings

  • Anti-Cancer Activity : In studies evaluating similar isoxazole derivatives, compounds with structural similarities showed significant anti-cancer properties by inducing apoptosis in cancer cell lines. For instance, compounds designed with piperidine structures demonstrated reduced growth in hematological cancer cell lines while promoting the expression of apoptosis-related genes like p53 and Bax .
  • Inflammation Modulation : Other research highlighted the anti-inflammatory properties of compounds related to piperidine derivatives. These studies utilized models to assess the reduction of inflammatory markers, indicating that such compounds could serve as effective agents in managing inflammatory diseases .
  • Enzyme Interaction Studies : The compound has been utilized in biochemical assays to study its interaction with various enzymes, revealing potential inhibitory effects on specific targets relevant to disease processes.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
1-{[5-(4-Fluorophenyl)-3-isoxazolyl]methyl}piperidineSimilar structure with fluorine substitutionPotentially lower binding affinity due to electronegativity differences
1-{[5-(4-Methylphenyl)-3-isoxazolyl]methyl}piperidineMethyl substitution affects solubilityEnhanced cellular uptake observed
1-{[5-(4-Bromophenyl)-3-isoxazolyl]methyl}piperidineBromine substitution alters reactivityIncreased cytotoxicity in certain cancer models

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.